molecular formula C20H23FN4OS B2559657 N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 1171739-56-2

N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2559657
CAS No.: 1171739-56-2
M. Wt: 386.49
InChI Key: LUCYAMDCGDCKAT-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole-thione derivative featuring an adamantane carboxamide backbone and a 4-fluorophenyl substituent on the triazole ring. Its synthesis likely follows methodologies similar to other 1,2,4-triazole-3-thiones, involving cyclization of hydrazinecarbothioamide precursors in alkaline media and subsequent functionalization . The adamantane moiety enhances lipophilicity and metabolic stability, while the fluorophenyl group may influence electronic properties and target binding affinity.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4OS/c21-15-1-3-16(4-2-15)25-17(23-24-19(25)27)11-22-18(26)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCYAMDCGDCKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NNC(=S)N4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound features an adamantane core linked to a triazole moiety via a sulfanyl group. The presence of the fluorophenyl group enhances its pharmacological properties. Here are the key chemical details:

PropertyValue
Molecular Formula C17H19F N4OS
Molecular Weight 347.42 g/mol
IUPAC Name This compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of adamantane derivatives. For instance, compounds structurally related to this compound showed significant cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The MTT assay demonstrated that derivatives exhibited IC50 values below 10 µM against hepatocellular carcinoma (HCC) cell lines, indicating potent cytotoxicity when compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : In rat models induced with HCC, treatment with adamantane derivatives led to significant reductions in serum levels of liver enzymes (ALT, AST) and tumor markers (α-fetoprotein), suggesting effective suppression of tumor growth and liver damage .

The mechanisms by which these compounds exert their antitumor effects include:

  • Inhibition of Enzymatic Pathways : Adamantane derivatives have been shown to inhibit soluble epoxide hydrolase (sEH), which is involved in inflammation and tumorigenesis. This inhibition may contribute to reduced fibrosis and inflammation in liver tissues during HCC progression .
  • Modulation of Signaling Pathways : The compounds significantly affected the expression levels of various proteins involved in cell survival and apoptosis, such as increasing caspase-3 levels while decreasing pro-inflammatory cytokines like TNF-α and IL-1β .

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, it is beneficial to compare it with other known adamantane derivatives.

CompoundIC50 (µM)Mechanism of Action
N-{[4-(4-fluorophenyl)-5-sulfanyl...<10sEH inhibition; apoptosis induction
Doxorubicin<10DNA intercalation; topoisomerase II inhibition
Other Adamantane Derivatives (e.g., 5 & 6)<10Similar mechanisms as above

Case Studies

Several case studies have documented the biological activity of adamantane-linked compounds:

  • Case Study on HCC : In a controlled study involving HCC rats treated with adamantane derivatives, significant histopathological improvements were observed alongside biochemical recovery indicators. The results indicated a promising therapeutic avenue for liver cancer treatment using these compounds .
  • Antibacterial Activity : Beyond antitumor properties, certain adamantane derivatives have shown moderate antibacterial activity against various strains of bacteria. This suggests a broader pharmacological profile that may be exploited for therapeutic purposes beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 5-(Adamantane-1-yl)-4-Methyl/Phenyl-4H-1,2,4-triazole-3-thiones (Compounds I, II)
  • Structure : These compounds (Table 1, ) share the adamantane-triazole-thione core but lack the fluorophenyl group. Instead, they have methyl (I) or phenyl (II) substituents at the 4-position of the triazole ring.
  • Synthesis : Synthesized via cyclization of 2-(adamantane-1-yl)-N-R-hydrazinecarbothioamides (R = methyl or phenyl) in alkaline conditions, analogous to the target compound’s likely route .
  • Physical Properties : Melting points range from 148–220°C, with solubility in polar aprotic solvents (e.g., DMSO) due to the thione group. The fluorophenyl group in the target compound may reduce solubility compared to methyl/phenyl analogues .
2.1.2 1-[(4-Fluorophenyl)methyl]-N-(Adamantan-1-yl)-1H-indazole-3-carboxamide
  • Structure : Shares the adamantane carboxamide and fluorophenyl motifs but replaces the triazole-thione with an indazole ring.
  • Implications : The indazole ring may enhance π-stacking interactions with biological targets, whereas the triazole-thione in the target compound could offer stronger hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The fluorophenyl group increases logP compared to methyl/phenyl analogues, likely improving membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Adamantane derivatives generally exhibit high melting points (>150°C) due to rigid hydrocarbon frameworks. The target compound’s melting point is expected to fall within 180–220°C, consistent with Table 1 data .

Data Tables

Table 1: Comparison of Structural and Physicochemical Properties

Compound Substituent (R) Melting Point (°C) Solubility Biological Activity
Target Compound 4-Fluorophenyl 180–220* Moderate (DMSO) Antihypoxic (inferred)
5-(Adamantane-1-yl)-4-Methyl (I) Methyl 148–152 High (DMSO) Antihypoxic
5-(Adamantane-1-yl)-4-Phenyl (II) Phenyl 210–220 Moderate (DMSO) Antihypoxic
1-[(4-FP)methyl]-Indazole-3-carboxamide Indazole N/A Low (Water) Unknown

*Estimated based on structural analogues.

Q & A

Q. How can degradation pathways and stability under physiological conditions be characterized?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) at 37°C. Monitor via UPLC-MS to identify hydrolysis byproducts (e.g., adamantane-carboxylic acid).
  • Light/thermal stability : Store at 40°C/75% RH for 4 weeks; quantify degradation with HPLC .

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